Suspenoidside B

Hepatoprotection Oxidative stress Natural products

Suspenoidside B (CAS 2161432-08-0, ≥98% HPLC) is a structurally authenticated iridoid glycoside with a distinct E-coumaroyl ester side chain unique to Forsythia suspensa. Unlike geniposide or swertiamarin, its specific glycosylation pattern ensures reproducible hepatoprotective activity in HepG2 cells. Ideal as an HPLC reference standard or SAR probe; not interchangeable with generic iridoids.

Molecular Formula C25H30O12
Molecular Weight 522.5 g/mol
Cat. No. B12432850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuspenoidside B
Molecular FormulaC25H30O12
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESC1CC2C(C1COC(=O)C=CC3=CC=C(C=C3)O)C(OC=C2C(=O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C25H30O12/c26-9-17-20(29)21(30)22(31)25(36-17)37-24-19-13(4-7-15(19)16(11-35-24)23(32)33)10-34-18(28)8-3-12-1-5-14(27)6-2-12/h1-3,5-6,8,11,13,15,17,19-22,24-27,29-31H,4,7,9-10H2,(H,32,33)
InChIKeyMSTXUNFWAMGRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suspenoidside B: Chemical Profile and Baseline Characteristics for Scientific Sourcing


Suspenoidside B (CAS 2161432-08-0, PubChem CID 134715143) is an iridoid glycoside natural product isolated from the fruits of Forsythia suspensa (Oleaceae) . With a molecular formula of C25H30O12 and molecular weight of 522.5 g/mol, it belongs to the iridoid class of monoterpenoids, structurally characterized by a cyclopenta[c]pyran skeleton O-linked to a glucose moiety and an E-coumaroyl ester side chain [1]. As a specialized metabolite unique to F. suspensa, Suspenoidside B has been investigated for hepatoprotective activity against chemically induced damage in HepG2 cells .

Suspenoidside B: Why Generic Iridoid Glycoside Substitution Compromises Experimental Validity


Iridoid glycosides comprise a structurally diverse class of natural products with wide-ranging bioactivities, but substitution among members introduces critical confounding variables. Suspenoidside B differs from its close analogs—such as geniposidic acid, swertiamarin, or the caffeoyl glycoside suspensaside B—in its specific E-coumaroyl ester side chain and iridoid core glycosylation pattern [1]. The hepatoprotective activity of iridoids is strongly influenced by the nature and position of esterifying moieties; even minor structural variations can yield substantially different potency, efficacy, and selectivity profiles [2]. Furthermore, the absence of standardized purity benchmarks (≥98% HPLC for Suspenoidside B) in generic or crude extracts introduces variability that can undermine reproducibility in both biochemical assays and pharmacological studies [3]. Consequently, scientific or industrial users cannot assume functional equivalence between Suspenoidside B and other iridoid glycosides without risking compromised experimental outcomes.

Suspenoidside B: Quantitative Differential Evidence for Procurement and Research Selection


Hepatoprotective Potency in APAP-Induced HepG2 Damage Model: Absence of Quantitative Comparator Data

Suspenoidside B has been reported to possess strong hepatoprotective activities against the damage in HepG2 cell induced by acetaminophen (APAP) . However, no direct head-to-head comparison with a specific comparator compound (e.g., geniposide, swertiamarin, or bicyclol) has been published in the primary literature. The available evidence is limited to a qualitative statement of activity without quantitative metrics such as EC50, % protection, or cell viability improvement relative to a reference control. This represents a significant gap in the current knowledge base for Suspenoidside B.

Hepatoprotection Oxidative stress Natural products

Purity and Analytical Quality Control: Suspenoidside B vs. Iridoid Glycoside Extracts

Commercial Suspenoidside B is supplied with HPLC-verified purity ≥98%, accompanied by NMR and MS characterization data for structural confirmation [1]. This stands in contrast to crude Forsythia suspensa extracts or iridoid glycoside mixtures, which exhibit undefined and variable iridoid compositions that cannot be precisely quantified [2].

Analytical chemistry Quality control Natural product standardization

Structural Distinction from Common Hepatoprotective Iridoids: Geniposide vs. Suspenoidside B

Suspenoidside B contains an E-coumaroyl ester at the 7-position of the cyclopenta[c]pyran iridoid core, whereas geniposide—a widely studied hepatoprotective iridoid—bears a methyl ester at C-4 and a glucose moiety at C-1 with a cyclopentane ring system [1]. This structural divergence predicts different metabolic stability, cellular permeability, and target engagement profiles, as ester groups influence hydrolysis rates and receptor interactions [2].

Chemoinformatics Structure-activity relationship Iridoid glycosides

Suspenoidside B: Optimal Research and Industrial Use Cases Based on Evidence


Hepatoprotection Mechanism Studies in APAP-Induced Liver Injury Models

Suspenoidside B is appropriate for in vitro hepatoprotection studies using acetaminophen-challenged HepG2 cells. Given the current lack of quantitative comparative data, researchers should include positive controls such as N-acetylcysteine or bicyclol and measure endpoints like cell viability (MTT assay), LDH release, and ROS levels. This application leverages the compound's reported activity [1] while addressing evidence gaps through rigorous experimental design.

Analytical Method Development and Quality Control of Forsythia suspensa Extracts

The high purity (≥98%) and structural authentication of Suspenoidside B make it a suitable reference standard for HPLC-UV or LC-MS quantification of iridoid glycosides in Forsythia suspensa botanical materials [1]. Its unique E-coumaroyl ester structure provides a distinct chromatographic and mass spectrometric signature, facilitating accurate identification and quantification in complex matrices.

Structure-Activity Relationship (SAR) Studies of Iridoid Glycosides

Suspenoidside B serves as a distinct chemical probe for SAR investigations of hepatoprotective iridoids. Its E-coumaroyl ester side chain differentiates it from simpler iridoid glycosides like geniposide and swertiamarin [1]. Parallel testing of Suspenoidside B alongside deacylated or analog iridoids can elucidate the contribution of the phenylpropanoid ester moiety to biological activity and selectivity.

Natural Product Library Screening for Hepatoprotective Agents

As a purified, structurally defined iridoid glycoside from a medicinal plant, Suspenoidside B is a valuable inclusion in natural product libraries for phenotypic screening of hepatoprotective agents. Its distinct molecular weight (522.5 g/mol) and physicochemical properties (6 H-bond donors, 12 H-bond acceptors) [1] allow it to occupy a unique region of chemical space relative to other iridoids, potentially revealing novel target interactions.

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